
3-Bromo-6-chloro-2-fluoroiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-chloro-2-fluoroiodobenzene is a polyhalobenzene . It is a liquid at ambient temperature . The IUPAC name for this compound is 1-bromo-4-chloro-2-fluoro-3-iodobenzene .
Molecular Structure Analysis
The molecular weight of this compound is 335.34 . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .Physical and Chemical Properties Analysis
This compound is a liquid at ambient temperature . The molecular weight of this compound is 335.34 . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H .Wissenschaftliche Forschungsanwendungen
Spectroscopic Investigations
- Vibrational Spectroscopy : Research by Mahadevan et al. (2011) on 1-bromo-3-fluorobenzene, a related compound, used FT-IR and FT-Raman spectroscopy to understand the molecular geometry and vibrational frequencies in its ground state. This study provides insights into the electronic properties and molecular structure, relevant for future developments in substituted benzene compounds (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Chemical Synthesis and Reactions
- Halogenation Studies : Loon & Wibaut (1937) investigated the bromination of various halogenobenzenes, including bromo-, chloro-, and fluorobenzene. Their findings on the effect of temperature and catalyst on substitution types can inform similar reactions in compounds like 3-Bromo-6-chloro-2-fluoroiodobenzene (Loon & Wibaut, 1937).
- Electrochemical Fluorination : Horio et al. (1996) studied the electrochemical fluorination of halobenzenes. Understanding these reactions is crucial for comprehending the chemical behavior of this compound in electrochemical contexts (Horio, Momota, Kato, Morita, & Matsuda, 1996).
Advanced Material Applications
- Sonolysis Studies : The sonolysis of various monohalogenated benzenes was investigated by Drijvers, Van Langenhove, & Herrygers (2000). This study helps understand the degradation mechanism of such compounds, relevant for environmental and material science applications (Drijvers, Van Langenhove, & Herrygers, 2000).
Pharmacological and Biomedical Research
- Photodissociation Research : Karlsson et al. (2008) conducted a study on the UV photodissociation of bromo-3-fluorobenzene. The insights from this research can be applied to understand the behavior of this compound under similar conditions (Karlsson, Anders Borg, Lunell, Davidsson, & Karlsson, 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-4-chloro-2-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(8)6(10)5(3)9/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONDAUCITIKTBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
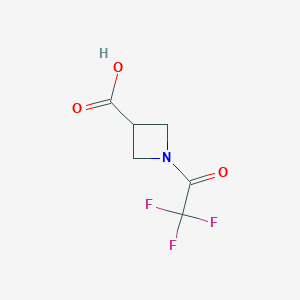
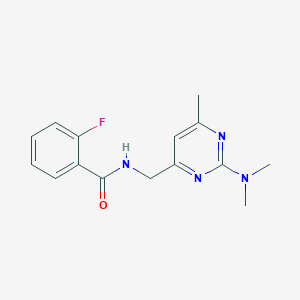
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylbenzamide](/img/structure/B2454684.png)
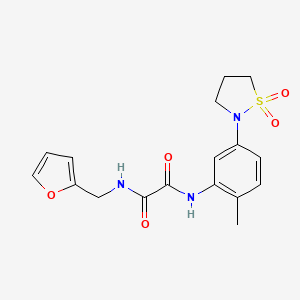
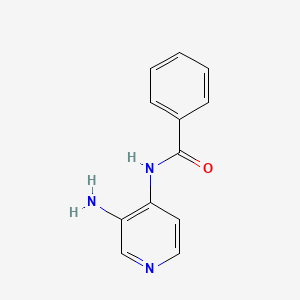
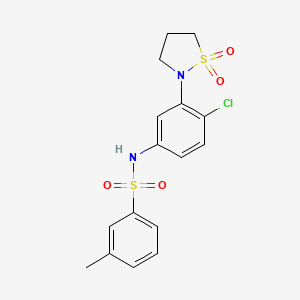
![6-[(2-Methylphenyl)methylsulfanyl]-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2454690.png)

![1-[(2-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2454692.png)
![3-allyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2454693.png)
![N-(2-methoxyethyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2454696.png)

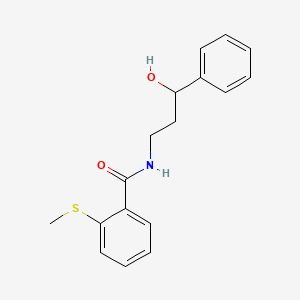
![2-[(3-benzoylphenyl)amino]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2454702.png)
